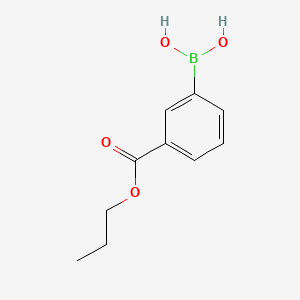

3-(Propoxycarbonyl)phenylboronic acid

Description

Overview of Arylboronic Acid Class

Arylboronic acids are organic compounds characterized by a boronic acid functional group [-B(OH)2] attached to an aromatic ring. This unique structural feature confers upon them a dual reactivity profile, acting as mild Lewis acids and participating in a wide array of chemical transformations. Their stability in the presence of air and moisture, coupled with their general non-toxic nature, makes them highly attractive reagents in both academic and industrial settings. nih.govnih.gov The versatility of arylboronic acids is further enhanced by their compatibility with a broad range of functional groups, allowing for their incorporation into diverse and complex molecular frameworks.

Historical Context of Boronic Acid Chemistry

The history of boronic acid chemistry dates back to 1860, when Edward Frankland first reported the synthesis of a boronic acid. nih.govwikiwand.com However, it was the development of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century that truly unlocked the synthetic potential of this class of compounds. The pioneering work of Suzuki and Miyaura in the late 1970s and early 1980s, which demonstrated the efficient coupling of arylboronic acids with organic halides, marked a watershed moment in organic synthesis and was recognized with the Nobel Prize in Chemistry in 2010. musechem.comnih.gov

Role of Boronic Acids as Versatile Synthetic Reagents

Arylboronic acids are most renowned for their central role in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. georganics.sk This reaction has found widespread application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Beyond this cornerstone transformation, arylboronic acids participate in a variety of other important reactions, including Chan-Lam coupling for the formation of carbon-nitrogen and carbon-oxygen bonds, and as building blocks in the construction of sensors and functional materials. nih.govresearchgate.net Their ability to form reversible covalent bonds with diols has also been exploited in the development of drug delivery systems and chemosensors. borates.today

Chemical Profile of 3-(Propoxycarbonyl)phenylboronic acid

This compound is a specific member of the arylboronic acid family that incorporates a propoxycarbonyl functional group at the meta-position of the phenyl ring. This substitution pattern provides a valuable handle for further chemical modification and influences the electronic properties of the boronic acid moiety.

| Property | Value |

| Molecular Formula | C10H13BO4 |

| Molecular Weight | 208.02 g/mol |

| CAS Number | 850568-78-4 |

| Melting Point | 104-108 °C |

Synthesis of this compound

A plausible synthetic route would begin with the formation of a Grignard reagent from 3-bromopropyl benzoate. This organomagnesium compound would then be reacted with a trialkyl borate (B1201080), such as trimethyl borate, at low temperatures. Subsequent hydrolysis of the resulting boronate ester with an aqueous acid would yield the desired this compound.

Another potential synthetic strategy involves the Miyaura borylation reaction, where an aryl halide (in this case, 3-bromopropyl benzoate) is coupled with a diboron reagent, such as bis(pinacolato)diboron (B136004), in the presence of a palladium catalyst. nih.gov The resulting boronate ester can then be hydrolyzed to the corresponding boronic acid.

Applications of this compound in Organic Synthesis

The presence of both a boronic acid and an ester functional group makes this compound a valuable bifunctional building block in organic synthesis.

Role in Suzuki-Miyaura Coupling Reactions

As a member of the arylboronic acid family, this compound is an excellent coupling partner in Suzuki-Miyaura reactions. georganics.sk It can be efficiently coupled with a wide variety of aryl, heteroaryl, and vinyl halides or triflates to form biaryl and substituted styrene structures. The propoxycarbonyl group is generally stable under the reaction conditions, allowing for the synthesis of complex molecules containing this ester functionality. These products can serve as intermediates in the synthesis of pharmaceuticals and other biologically active molecules. researchgate.net

Use as a Building Block for Complex Molecule Synthesis

The dual functionality of this compound allows for sequential or orthogonal chemical transformations. The boronic acid moiety can participate in cross-coupling reactions, while the ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups such as amides or alcohols. This versatility makes it a valuable starting material for the synthesis of multifunctional compounds and molecular scaffolds. For instance, the carboxylic acid derived from the hydrolysis of the ester can be used for peptide coupling or for the introduction of other functionalities.

Potential as a Reagent in Other Chemical Transformations

Beyond Suzuki-Miyaura coupling, arylboronic acids can participate in a range of other chemical reactions. For example, they can be used in Chan-Lam coupling reactions to form carbon-heteroatom bonds. The electronic properties of this compound, influenced by the electron-withdrawing nature of the propoxycarbonyl group, may affect its reactivity in these and other transformations. Further research is needed to fully explore the potential of this compound as a reagent in a broader scope of organic reactions.

Properties

IUPAC Name |

(3-propoxycarbonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO4/c1-2-6-15-10(12)8-4-3-5-9(7-8)11(13)14/h3-5,7,13-14H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSCFVVVAJINDLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)OCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80629637 | |

| Record name | [3-(Propoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850568-78-4 | |

| Record name | 1-Propyl 3-boronobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850568-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(Propoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies for 3 Propoxycarbonyl Phenylboronic Acid

Grignard Reagent-Based Approaches for Arylboronic Acids

One of the most traditional methods for forming carbon-boron bonds utilizes Grignard reagents, which are potent carbon nucleophiles.

The synthesis of arylboronic acids through the Grignard pathway is a classic and widely documented method. sci-hub.senih.gov The process commences with the formation of an arylmagnesium bromide by reacting an aryl bromide (in this instance, propyl 3-bromobenzoate) with magnesium turnings in an appropriate ethereal solvent. This Grignard reagent is subsequently reacted with an electrophilic borate (B1201080) ester, such as trimethyl borate or triisopropyl borate, at reduced temperatures. sci-hub.sewikipedia.org The core of the reaction is the nucleophilic addition of the aryl group from the organomagnesium compound to the electron-deficient boron atom of the borate ester. This step forms a tetracoordinate boronate intermediate. The final arylboronic acid, 3-(Propoxycarbonyl)phenylboronic acid, is obtained following an acidic workup and hydrolysis of this boronate complex. A convenient and general protocol for this transformation involves the direct insertion of magnesium into the aryl bromide, a process that can be aided by an additive like lithium chloride (LiCl), to generate the Grignard reagent, which is then quenched with the borate ester to provide the desired product in high yield. organic-chemistry.org

The successful synthesis of arylboronic acids bearing sensitive functionalities, such as the ester in this compound, hinges on the precise control of several reaction parameters.

Temperature: This is arguably the most critical variable. While some robust arylboronic acids can be synthesized at ambient temperatures (20-30°C), the presence of the propoxycarbonyl group requires significantly lower temperatures to prevent side reactions. google.comgoogle.com The Grignard reagent can act as a nucleophile and attack the ester carbonyl, a well-known competing reaction pathway. masterorganicchemistry.comdtu.dk Therefore, maintaining low temperatures, often below -10°C, is essential to favor borylation at the intended carbon-boron bond formation site and suppress unwanted reactions with the ester moiety. sci-hub.sedtu.dk

Solvent: The choice of solvent is integral to the successful formation and reaction of the Grignard reagent. Anhydrous ethereal solvents are the standard, with tetrahydrofuran (B95107) (THF) being the most prevalent choice due to its excellent solvating properties for the magnesium species. google.comgoogle.com Other suitable solvents include diethyl ether and dioxane. google.com It is imperative that these solvents are rigorously dried, as Grignard reagents are highly basic and will be readily protonated and destroyed by water. rsc.org

Stoichiometry: The molar ratios of the reactants must be carefully managed to optimize the yield. A slight excess of magnesium is often used to drive the formation of the Grignard reagent to completion. The ratio between the arylmagnesium bromide and the borate ester is critical; a 1:1 stoichiometry is ideal in theory, but careful, slow addition of the Grignard reagent to the borate ester is often employed to minimize the formation of diaryl- and triarylborane byproducts resulting from over-addition. nih.gov

Table 1: Optimization of Grignard Reaction Conditions for Arylboronic Acid Synthesis

| Parameter | Condition | Rationale/Notes | Citation |

|---|---|---|---|

| Temperature | -78°C to 0°C; typically < -10°C for sensitive substrates | To minimize side reactions, especially the nucleophilic attack of the Grignard reagent on the ester functional group. | sci-hub.sedtu.dk |

| Solvent | Anhydrous ethereal solvents (e.g., THF, Diethyl Ether) | Solvates the magnesium species, facilitating Grignard formation. Must be anhydrous to prevent quenching the reagent. | google.comgoogle.comrsc.org |

| Stoichiometry | Near 1:1 ratio of Grignard reagent to borate ester | Crucial for preventing the formation of over-addition byproducts. The rate of addition is also a key control element. | nih.gov |

| Starting Materials | Aryl Halide (e.g., Aryl Bromide) + Mg metal + Trialkyl Borate | Standard reagents for the classical approach. Additives like LiCl can facilitate Mg insertion. | wikipedia.orgorganic-chemistry.org |

Lithiation-Based Strategies for Arylboronic Acids

Employing aryllithium reagents represents a powerful alternative to the Grignard method for synthesizing arylboronic acids. sci-hub.se This approach typically involves a halogen-metal exchange, where an aryl halide is treated with an alkyllithium reagent, such as n-butyllithium, to generate the aryllithium species. google.com Owing to the exceptionally high reactivity of these organolithium intermediates, this step must be conducted at cryogenic temperatures, most commonly -78°C. google.com This stringent temperature control is vital to prevent side reactions, including undesired multiple additions to the borate ester. sci-hub.segoogle.com Following its formation, the aryllithium reagent is reacted with a trialkyl borate. The reaction proceeds via the formation of a boronate 'ate' complex, which, upon warming and subsequent acidic hydrolysis, yields the desired arylboronic acid. google.comnih.govbris.ac.uk When executed with precision, this low-temperature protocol can exhibit tolerance to functional groups like esters, which might otherwise be susceptible to attack. organic-chemistry.org

Transition Metal-Catalyzed Borylation Reactions

The advent of transition metal catalysis has revolutionized the synthesis of arylboronic acids, offering milder conditions and superior functional group compatibility compared to traditional organometallic methods. nih.govrsc.org The premier example of this is the Miyaura borylation reaction. organic-chemistry.orgacsgcipr.org This process facilitates the coupling of an aryl halide (or triflate) with a diboronyl reagent, with bis(pinacolato)diboron (B136004) (B2pin2) being the most frequently used boron source. organic-chemistry.orgacsgcipr.org The reaction is catalyzed by a palladium(0) species, often generated from a precursor like dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) (PdCl₂(dppf)), and requires a base, such as potassium acetate (B1210297) or triethylamine, to proceed. organic-chemistry.orgacsgcipr.org The catalytic cycle generally involves steps of oxidative addition, transmetalation, and reductive elimination. acsgcipr.org A significant advantage of this method is that it typically produces an arylboronate ester, a stable and easily purifiable intermediate that can be readily hydrolyzed to the free boronic acid if needed. The mild conditions, often at or slightly above room temperature, and the tolerance for a wide array of functional groups make Miyaura borylation a highly effective and preferred strategy for synthesizing complex molecules like this compound. nih.gov

Table 2: Comparison of Synthetic Methodologies for Arylboronic Acids

| Methodology | Key Reagents | Typical Temperature | Key Advantages | Key Disadvantages | Citation |

|---|---|---|---|---|---|

| Grignard Reagent-Based | Aryl-MgBr, B(OR)₃ | -10°C to 25°C | Well-established; readily available, inexpensive reagents. | Low functional group tolerance (e.g., esters, ketones). Requires strictly anhydrous conditions. | sci-hub.senih.govmasterorganicchemistry.com |

| Lithiation-Based | Aryl-Li, B(OR)₃ | -78°C | Can tolerate some functional groups if conditions are strictly controlled. | Requires cryogenic temperatures and highly reactive, sensitive reagents. | sci-hub.segoogle.com |

| Transition Metal-Catalyzed Borylation | Aryl-X, B₂pin₂, Pd catalyst, Base | Room temp. to moderate heat | Excellent functional group tolerance, mild conditions, high yields. | Cost of catalyst and ligands; potential for heavy metal contamination in the product. | nih.govorganic-chemistry.orgrsc.org |

Derivatization from Precursor Phenylboronic Acid Derivatives

The derivatization of functionalized phenylboronic acids stands as a cornerstone for accessing a variety of substituted analogs, including this compound. This strategy leverages commercially available or readily synthesized phenylboronic acid precursors, which are then subjected to chemical modifications to install the propoxycarbonyl group. The two main pathways for this derivatization are the direct introduction of the ester functionality and the transformation of an existing functional group on the phenylboronic acid ring into the desired ester.

The most direct method for synthesizing this compound is through the esterification of its corresponding carboxylic acid precursor, 3-carboxyphenylboronic acid.

Esterification:

The Fischer-Speier esterification is a classic and widely used method for this transformation. organic-chemistry.org This acid-catalyzed reaction involves heating the carboxylic acid (3-carboxyphenylboronic acid) with an excess of the alcohol (n-propanol). libretexts.org The reaction is an equilibrium process, and to achieve high yields of the desired ester, the equilibrium must be shifted towards the products. organic-chemistry.org This is typically accomplished by using a large excess of the alcohol or by removing the water that is formed as a byproduct, for instance, through azeotropic distillation. organic-chemistry.org

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), which enhances the electrophilicity of the carbonyl carbon. organic-chemistry.orgmasterorganicchemistry.com The alcohol (n-propanol) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. libretexts.org Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation of the resulting oxonium ion yields the final ester product, this compound, and regenerates the acid catalyst. libretexts.orgmasterorganicchemistry.com

Table 1: Fischer-Speier Esterification of 3-Carboxyphenylboronic Acid

| Reactant | Reagent/Catalyst | Solvent | Conditions | Product |

| 3-Carboxyphenylboronic acid | n-Propanol | n-Propanol (excess) | Catalytic H₂SO₄, Reflux | This compound |

An alternative to direct esterification involves starting with a different phenylboronic acid derivative and converting its functional group into the target propoxycarbonyl moiety. This multi-step approach relies on robust and high-yielding transformations. A common and effective strategy is the hydrolysis of a nitrile to a carboxylic acid, followed by esterification as described previously.

From 3-Cyanophenylboronic Acid:

A practical synthetic route begins with 3-cyanophenylboronic acid, which is a commercially available starting material. sigmaaldrich.com The nitrile group can be efficiently hydrolyzed to a carboxylic acid under basic conditions. Research has demonstrated a high-yield procedure where 3-cyanophenylboronic acid is heated with potassium hydroxide (B78521) in ethylene (B1197577) glycol. chemicalbook.com Subsequent acidification of the reaction mixture precipitates 3-carboxyphenylboronic acid. chemicalbook.com

This intermediate, 3-carboxyphenylboronic acid, is then subjected to Fischer esterification with n-propanol to yield the final product, this compound. This two-step sequence provides a reliable pathway from a stable nitrile precursor.

From 3-Formylphenylboronic Acid:

Another potential precursor is 3-formylphenylboronic acid. The aldehyde group can be oxidized to a carboxylic acid using standard oxidizing agents. google.com The resulting 3-carboxyphenylboronic acid can then be esterified with n-propanol to afford the target compound. This pathway offers an alternative starting point for the synthesis.

Table 2: Synthesis via Functional Group Transformation

| Pathway | Starting Material | Intermediate | Transformation | Final Product |

| 1 | 3-Cyanophenylboronic acid | 3-Carboxyphenylboronic acid | 1. Hydrolysis (KOH) chemicalbook.com 2. Esterification (n-Propanol, H⁺) | This compound |

| 2 | 3-Formylphenylboronic acid | 3-Carboxyphenylboronic acid | 1. Oxidation 2. Esterification (n-Propanol, H⁺) | This compound |

Advanced Spectroscopic and Computational Characterization of 3 Propoxycarbonyl Phenylboronic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by mapping the magnetic environments of various nuclei.

The ¹H NMR spectrum of 3-(Propoxycarbonyl)phenylboronic acid is expected to show distinct signals corresponding to the aromatic protons and the propyl group protons.

Aromatic Region: The benzene (B151609) ring is substituted at the 1 and 3 positions, which would give rise to a complex splitting pattern for the four aromatic protons. These protons would typically appear in the chemical shift range of 7.0-8.5 ppm. The exact shifts and coupling constants would depend on the electronic effects of the boronic acid and propoxycarbonyl substituents.

Propoxy Group: The propyl ester group (-OCH₂CH₂CH₃) would exhibit three distinct signals:

A triplet for the terminal methyl (-CH₃) protons, expected around 0.9-1.0 ppm.

A sextet for the methylene (B1212753) (-CH₂-) protons adjacent to the methyl group, expected around 1.6-1.8 ppm.

A triplet for the methylene (-OCH₂-) protons attached to the ester oxygen, expected to be the most downfield of the three, around 4.2-4.4 ppm, due to the deshielding effect of the oxygen atom.

Boronic Acid Protons: The acidic protons of the boronic acid group (-B(OH)₂) are often broad and may exchange with water present in the solvent, making them difficult to observe or appear over a wide chemical shift range.

Expected ¹H NMR Chemical Shifts

| Proton Environment | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| Aromatic Protons | 7.0 - 8.5 | Multiplet |

| -OCH₂- | 4.2 - 4.4 | Triplet |

| -CH₂- | 1.6 - 1.8 | Sextet |

| -CH₃ | 0.9 - 1.0 | Triplet |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Aromatic Carbons: The six carbons of the phenyl ring would produce signals in the aromatic region (120-140 ppm). The carbon atom attached to the boron (ipso-carbon) can be difficult to observe due to quadrupolar broadening from the boron nucleus. rsc.org

Carbonyl Carbon: The ester carbonyl carbon (C=O) is expected to have a chemical shift in the range of 165-175 ppm.

Propoxy Group Carbons: The three carbons of the propyl group would appear in the upfield region of the spectrum.

The -OCH₂- carbon would be found around 60-70 ppm.

The central -CH₂- carbon would be around 20-30 ppm.

The terminal -CH₃ carbon would be the most upfield, around 10-15 ppm.

Expected ¹³C NMR Chemical Shifts

| Carbon Environment | Expected Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 165 - 175 |

| Aromatic (C-H, C-C) | 120 - 140 |

| Ipso-Carbon (C-B) | Variable (often unobserved) |

| -OCH₂- | 60 - 70 |

| -CH₂- | 20 - 30 |

¹¹B NMR spectroscopy is particularly useful for characterizing boron-containing compounds. For arylboronic acids, the boron atom is typically sp²-hybridized, existing in a trigonal planar geometry. This environment gives rise to a characteristic chemical shift in the ¹¹B NMR spectrum. For phenylboronic acids, this signal typically appears in the range of +27 to +33 ppm. nsf.gov The presence of substituents on the phenyl ring can slightly alter this chemical shift. The interaction with diols or other species can cause a significant upfield shift, indicating a change to an sp³-hybridized tetrahedral boronate ester. nsf.gov

There is no readily available information from the search results regarding fluorinated analogues of this compound. Therefore, an analysis based on ¹⁹F NMR spectroscopy is not applicable at this time.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and structural features of a molecule through its fragmentation pattern. For this compound (C₁₀H₁₃BO₄), the expected molecular weight is approximately 208.08 g/mol .

In a mass spectrometer, the molecule would first be ionized to form a molecular ion (M⁺). This ion is often unstable and undergoes fragmentation. Expected fragmentation patterns would involve the cleavage of the ester group and the boronic acid moiety.

Loss of the propoxy group: Cleavage of the C-O bond of the ester could lead to the loss of a propoxy radical (•OCH₂CH₂CH₃) or propanol (B110389) (HOCH₂CH₂CH₃), resulting in significant fragment ions.

Loss of the propyl group: Cleavage of the O-C bond could result in the loss of a propyl radical (•CH₂CH₂CH₃).

Decarboxylation: Loss of CO₂ from fragments containing the carboxylate group is a common fragmentation pathway.

Boronic acid fragmentation: The boronic acid group can lose water molecules. Phenylboronic acids are also known to form cyclic anhydrides called boroxines under certain conditions, which could be detected. rsc.org

Potential Fragment Ions in Mass Spectrometry

| m/z Value | Possible Fragment Identity |

|---|---|

| 208 | [M]⁺ |

| 165 | [M - C₃H₇O]⁺ |

| 149 | [M - C₃H₇O₂]⁺ |

| 121 | [M - C₄H₈O₂]⁺ |

| 105 | [C₇H₅O]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

O-H Stretching: The B(OH)₂ group will show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of hydrogen-bonded O-H groups. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the propyl group will appear just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the range of 1700-1730 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region. researchgate.net

B-O Stretching: The boron-oxygen single bond stretch is expected to show a strong band around 1316-1340 cm⁻¹. researchgate.net

C-O Stretching: The C-O stretching of the ester group will likely appear in the 1100-1300 cm⁻¹ range.

Expected IR Absorption Frequencies

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H (Boronic Acid) | 3200 - 3600 | Broad, Strong |

| Aromatic C-H | > 3000 | Medium to Weak |

| Aliphatic C-H | < 3000 | Medium |

| C=O (Ester) | 1700 - 1730 | Strong, Sharp |

| Aromatic C=C | 1450 - 1600 | Medium to Weak |

| B-O | 1316 - 1340 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties

The interaction of this compound with light reveals key aspects of its electronic structure and behavior in solution. UV-Vis spectroscopy is a powerful tool to probe these characteristics.

Phenylboronic acid and its derivatives typically exhibit absorbance in the UV range. For instance, unsubstituted phenylboronic acid shows an absorption maximum around 260-266 nm. core.ac.uk The presence of a propoxycarbonyl group at the meta position is expected to influence the electronic transitions within the phenyl ring. Studies on similar phenylboronic acid derivatives have shown that the absorption and emission spectra are sensitive to the nature and position of substituents. bohrium.comcumhuriyet.edu.tr For example, 3-(acetamidomethyl)phenyl boronic acid has an absorbance maximum at 270 nm. lodz.pl

While specific high-resolution spectra for this compound are not extensively detailed in the available literature, data from related compounds suggest that it would possess a primary absorption band in the 260-280 nm region. The fluorescence emission for phenylboronic acid is observed with a maximum at 296 nm when excited at 266 nm. core.ac.uk It is anticipated that this compound would exhibit similar fluorescence behavior, potentially with shifts in the emission maximum due to the electronic influence of the ester group.

Table 1: Spectroscopic Properties of Related Phenylboronic Acid Derivatives

| Compound | Absorption Max (nm) | Emission Max (nm) |

| Phenylboronic Acid | 260-266 core.ac.uk | 296 core.ac.uk |

| 3-(Acetamidomethyl)phenyl Boronic Acid | 270 lodz.pl | 297 lodz.pl |

This table provides data for structurally similar compounds to infer the likely spectroscopic properties of this compound.

The optical properties of phenylboronic acids are often pH-dependent due to the equilibrium between the neutral trigonal planar boronic acid and the anionic tetrahedral boronate form. core.ac.uknih.gov The pKa of the boronic acid moiety is a critical factor in this behavior. For unsubstituted phenylboronic acid, the pKa is approximately 8.8. core.ac.ukwikipedia.org

At pH values below the pKa, the neutral form dominates, while at higher pH, the anionic form becomes more prevalent. This change in the boron atom's hybridization from sp2 to sp3 can significantly alter the electronic properties and, consequently, the UV-Vis and fluorescence spectra. lodz.pl Generally, an increase in pH leads to a decrease in absorbance and can cause shifts in the emission spectra. core.ac.uknih.gov For 3-aminophenylboronic acid, the formation of esters with saccharides was found to shift the acid-base equilibrium towards a lower pH. researchgate.net A similar effect might be observable for this compound, where changes in pH would modulate its interaction with other molecules in solution. The development of pH-responsive systems based on phenylboronic acid derivatives highlights the importance of this property. nih.gov

Fluorescence quenching studies provide insights into the interactions of a fluorophore with other molecules in its environment. The fluorescence of phenylboronic acid derivatives can be quenched by various substances, a phenomenon that can occur through either static or dynamic mechanisms. nih.govnih.govresearchgate.net Static quenching involves the formation of a non-fluorescent complex between the fluorophore and the quencher, while dynamic quenching results from collisional deactivation of the excited state. nih.gov

The quenching of phenylboronic acid fluorescence in the presence of diols, such as glucose, is a well-documented process and forms the basis for many glucose sensors. core.ac.ukresearchgate.netnih.gov This quenching is often static, resulting from the formation of a boronate ester. researchgate.netnih.gov The efficiency of this quenching can be pH-dependent, often increasing with pH as the boronic acid converts to the more reactive boronate form. core.ac.uknih.gov The interaction can be described by the Stern-Volmer equation, which relates the decrease in fluorescence intensity to the concentration of the quencher. core.ac.uk It is plausible that the fluorescence of this compound would also be susceptible to quenching by diols, with the ester formation equilibrium being a key factor.

Computational Chemistry and Theoretical Studies

Computational methods, particularly Density Functional Theory (DFT), provide a powerful means to investigate the electronic and structural properties of molecules like this compound at an atomic level.

DFT calculations are widely used to predict the optimized geometries, electronic structures, and spectroscopic properties of phenylboronic acid derivatives. lodz.plresearchgate.netnih.govnih.gov These calculations can determine key parameters such as bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule. nih.gov For phenylboronic acid, the molecule is generally planar with the boron atom in an sp2 hybridization state. wikipedia.org

Table 2: Calculated Properties for Phenylboronic Acid Derivatives from DFT Studies

| Property | Phenylboronic Acid | 3-Fluorophenylboronic Acid |

| C-B Bond Length (Å) | ~1.572 nih.gov | - |

| Rotational Barrier (kcal/mol) | 3.0 nih.gov | - |

| Calculated Absorption λ (nm) | - | ~270 (in ethanol) nih.gov |

This table presents representative data from DFT calculations on related compounds.

The presence of substituents on the phenyl ring can lead to different stable conformations (conformers) and introduce rotational barriers around the C-B bond. nih.govnih.gov Conformational analysis, often performed using DFT, helps to identify the most stable geometric arrangements of the molecule. nih.gov For many phenylboronic acids, the energy differences between different conformers, such as those arising from the orientation of the B(OH)2 group, are relatively small. nih.gov

The rotational barrier around the C-B bond in phenylboronic acid is relatively low, calculated to be around 3.0 kcal/mol. nih.gov This indicates that at room temperature, there is relatively free rotation around this bond. The propoxycarbonyl group in the meta position is not expected to introduce significant steric hindrance that would dramatically increase this barrier. However, computational studies on other substituted biphenyls have shown that both electronic and steric effects can influence rotational barriers. biomedres.usmdpi.com A detailed conformational analysis and calculation of the rotational energy profile for this compound would provide valuable information on its dynamic behavior in solution.

Prediction of Spectroscopic Parameters (NMR, IR)

Computational chemistry provides powerful tools for predicting the spectroscopic characteristics of molecules like this compound, offering valuable data that complements experimental findings. Density Functional Theory (DFT) is a commonly employed method for forecasting Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. researchgate.net Such theoretical calculations can help in the assignment of complex experimental spectra and in understanding the molecule's structural and electronic properties.

For aryl boronic acids, obtaining clear NMR spectra can be challenging due to the tendency to form oligomeric anhydrides (boroxines), which can lead to complex or broad signals. reddit.com Theoretical predictions can, therefore, be particularly useful. The predicted ¹H and ¹³C NMR chemical shifts are determined by calculating the magnetic shielding tensors for the optimized molecular geometry. Similarly, the IR spectrum is predicted by calculating the vibrational frequencies and their corresponding intensities. These calculations are typically performed using a basis set like B3LYP/6-311++G(d,p). researchgate.net

Predicted ¹H and ¹³C NMR Data: The predicted chemical shifts for this compound are influenced by the electronic effects of the propoxycarbonyl and boronic acid groups on the phenyl ring. The boronic acid group is electron-withdrawing, while the ester group also deshields the aromatic protons.

¹H NMR: Protons on the aromatic ring are expected to appear in the range of 7.5-8.2 ppm. The propyl group's protons would show characteristic signals: a triplet for the terminal methyl group (~0.9-1.1 ppm), a sextet for the central methylene group (~1.6-1.8 ppm), and a triplet for the methylene group attached to the oxygen (~4.1-4.3 ppm). The acidic protons of the boronic acid group, B(OH)₂, often appear as a broad singlet.

¹³C NMR: The carbonyl carbon of the ester is predicted to have a chemical shift around 165-170 ppm. The aromatic carbons would appear between 128-135 ppm, with the carbon attached to the boron atom often being difficult to observe due to quadrupolar relaxation. rsc.org

Predicted IR Spectroscopy Data: The predicted IR spectrum provides information about the functional groups present in the molecule. Key vibrational frequencies are anticipated as follows.

| Functional Group | Vibrational Mode | **Predicted Wavenumber (cm⁻¹) ** |

| O-H (Boronic Acid) | Stretching, broad | 3200-3400 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-2980 |

| C=O (Ester) | Stretching | 1715-1735 |

| C=C (Aromatic) | Stretching | 1580-1610, 1450-1500 |

| B-O (Boronic Acid) | Stretching | 1330-1380 |

| C-O (Ester) | Stretching | 1100-1300 |

These predicted values are based on typical frequency ranges for the respective functional groups and are refined through computational analysis. nist.gov

Molecular Orbitals (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and chemical reactivity of a molecule. nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.govnih.gov

For this compound, the HOMO is expected to be localized primarily on the phenyl ring, which acts as the electron-rich part of the molecule. The LUMO is likely distributed over the electron-deficient boronic acid moiety and the carbonyl group of the ester. The vacant p-orbital of the boron atom makes the boronic acid group a good π-acceptor, contributing significantly to the character of the LUMO. researchgate.net

A small HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov The presence of the conjugated π-system of the benzene ring, along with the electron-withdrawing ester and boronic acid groups, is expected to result in a relatively small energy gap for this compound. nih.gov

The energies of these orbitals are used to calculate various global chemical reactivity descriptors. conicet.gov.arresearchgate.net

| Parameter | Formula | Significance |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. nih.gov |

| Ionization Potential (IP) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (EA) | -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | -(ELUMO + EHOMO)/2 | The power to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1/(2η) | Reciprocal of hardness, indicates high reactivity. |

These parameters collectively provide a detailed profile of the molecule's electronic behavior and susceptibility to chemical reactions.

Non-Linear Optical (NLO) Properties

Organic molecules with extensive π-electron delocalization, particularly those with donor-acceptor structures, are of great interest for their non-linear optical (NLO) properties. researchgate.net Three-coordinate organoboron compounds are recognized as promising NLO materials because the boron center possesses a vacant p-orbital that can effectively conjugate with an organic π-system, acting as a π-acceptor. researchgate.net

In this compound, the phenyl ring serves as the conjugated bridge, while the boronic acid group can act as an electron acceptor. Computational studies, often using DFT methods, can predict NLO properties by calculating the dipole moment (μ), linear polarizability (α), and the first (β) and second (γ) hyperpolarizabilities. researchgate.net These parameters quantify the molecule's response to an applied electric field. A large hyperpolarizability value is indicative of a significant NLO response.

| NLO Parameter | Description |

| Dipole Moment (μ) | Measures the polarity of the molecule. |

| Linear Polarizability (α) | Describes the linear response of the electron cloud to an electric field. |

| First Hyperpolarizability (β) | Relates to second-order NLO effects like Second Harmonic Generation (SHG). |

| Second Hyperpolarizability (γ) | Relates to third-order NLO effects like Third Harmonic Generation (THG) and two-photon absorption. rsc.org |

The NLO response is linked to intramolecular charge transfer. For this compound, the interaction between the phenyl π-system and the boron's empty p-orbital can facilitate this charge transfer upon excitation, making it a candidate for NLO applications. researchgate.net

Docking Studies for Molecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov It is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein. mdpi.com

Phenylboronic acids are known to form reversible covalent bonds with diols, a functionality present in many biological molecules, including carbohydrates and certain protein residues. This property makes them attractive for designing inhibitors or sensors. A potential target for docking studies could be an enzyme where diol-containing substrates are relevant. For instance, bacterial enzymes like MurB, involved in cell wall synthesis, or proteins involved in inflammatory pathways like NF-κB could be selected as targets. nih.govmdpi.com

In a typical docking simulation using software like AutoDock, the ligand is placed in the binding site of the target protein. mdpi.com The simulation then explores various conformations and orientations of the ligand, calculating the binding affinity for each pose. The results are ranked by binding energy, typically expressed in kcal/mol, where a more negative value indicates a more favorable interaction. nih.gov

Hypothetical Docking Results: A docking study of this compound against a target protein might yield the following type of data.

| Parameter | Description | Example Value |

| Binding Affinity | The calculated free energy of binding between the ligand and the protein. | -6.5 kcal/mol |

| Key Interactions | The specific non-covalent or covalent interactions that stabilize the complex. | Hydrogen bonds between the boronic acid's OH groups and amino acid residues (e.g., Ser, Thr). Pi-stacking between the phenyl ring and aromatic residues (e.g., Phe, Tyr). |

| Inhibitory Constant (Ki) | An estimated measure of inhibitor potency, calculated from the binding affinity. | Micromolar (µM) range |

The analysis would focus on how the propoxycarbonyl group fits into the binding pocket and whether the boronic acid moiety is positioned to interact with key residues. nih.gov Such studies provide a rational basis for the further development of boronic acid-based compounds as therapeutic agents or biological probes. biointerfaceresearch.com

Reactivity and Reaction Mechanisms Involving 3 Propoxycarbonyl Phenylboronic Acid

Cross-Coupling Reactions

3-(Propoxycarbonyl)phenylboronic acid is a versatile reagent in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions. These reactions are fundamental for the formation of carbon-carbon (C-C) bonds, enabling the construction of complex molecular architectures from simpler precursors. The boronic acid functional group serves as the organometallic nucleophile, transferring its phenyl group to another molecule (the electrophile) in the presence of a metal catalyst. nih.gov The Suzuki-Miyaura reaction is the most prominent example of this class of transformations for organoboron compounds. nih.govlibretexts.org

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, celebrated for its broad substrate scope, functional group tolerance, and the relatively low toxicity of the boron-containing reagents and byproducts. nih.govdiva-portal.org In this reaction, this compound can be coupled with a variety of organic halides and triflates (R-X) to form biaryl compounds. The reaction typically requires a palladium(0) catalyst, a base, and a suitable solvent. libretexts.orgdiva-portal.org The propoxycarbonyl group on the phenyl ring is an electron-withdrawing group that can influence the electronic properties and reactivity of the boronic acid in the catalytic cycle.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key elementary steps: oxidative addition, transmetalation, and reductive elimination. ox.ac.ukyoutube.comyoutube.com

Oxidative Addition : The cycle begins with a coordinatively unsaturated palladium(0) complex, typically bearing phosphine (B1218219) ligands. libretexts.org This complex reacts with an organic electrophile (e.g., an aryl halide, R-X), wherein the palladium atom inserts itself into the carbon-halogen bond. youtube.comlibretexts.org This step results in the oxidation of the palladium center from Pd(0) to Pd(II), forming a square-planar organopalladium(II) complex. libretexts.org The reactivity of the electrophile generally follows the trend I > Br > OTf > Cl, corresponding to the bond dissociation energies. uwindsor.ca

Transmetalation : This is the crucial step where the organic group is transferred from the boron atom to the palladium(II) center. nih.govyoutube.com The process is initiated by the reaction of the boronic acid with a base (e.g., K₃PO₄, K₂CO₃) to form a more nucleophilic borate (B1201080) species. youtube.com This borate then reacts with the organopalladium(II) complex, displacing the halide and transferring the propoxycarbonyl-substituted phenyl group to the palladium atom. nih.gov The exact mechanism of this step can be complex, but it results in a diorganopalladium(II) intermediate, with both organic partners bound to the metal center. nih.govnih.gov

Reductive Elimination : In the final step, the two organic groups on the diorganopalladium(II) complex couple, forming the new carbon-carbon bond of the final biaryl product. libretexts.orgyoutube.com This process reduces the palladium center from Pd(II) back to its initial Pd(0) state, which can then re-enter the catalytic cycle. libretexts.orgyoutube.com The reductive elimination step is often irreversible and is the product-forming step of the reaction. youtube.com

The success of the Suzuki-Miyaura coupling heavily relies on the choice of the palladium catalyst and, critically, the associated ligands. researchgate.netlookchem.com While simple catalysts like Pd(PPh₃)₄ can be effective, modern catalysis often employs more sophisticated systems to achieve higher yields, faster reaction times, and broader substrate scope, especially with less reactive electrophiles like aryl chlorides. princeton.edunih.gov

Catalyst Precursors: Commonly used palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂. lookchem.comcommonorganicchemistry.com These Pd(II) or Pd(0) sources generate the active Pd(0) catalyst in situ.

Ligand Design: Ligands play a crucial role in stabilizing the palladium catalyst, preventing its decomposition into inactive palladium black, and modulating its reactivity. researchgate.netdigitellinc.com For reactions involving boronic acids, phosphine ligands are the most common. Key characteristics of effective ligands include:

Electron-donating ability: Electron-rich phosphine ligands increase the electron density on the palladium center, which promotes the oxidative addition step. researchgate.net

Steric Bulk: Bulky ligands, such as those with tert-butyl or cyclohexyl groups, facilitate the reductive elimination step and can help form the monoligated palladium species thought to be highly active in the catalytic cycle. princeton.edudigitellinc.com However, excessively bulky ligands can sometimes promote undesirable side reactions like protodeboronation. digitellinc.com

| Ligand Type | Example Ligand | Typical Palladium Source | Key Features |

|---|---|---|---|

| Triarylphosphines | Triphenylphosphine (PPh₃) | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Classic, widely used, but less effective for challenging substrates. |

| Bulky Alkylphosphines | Tri-tert-butylphosphine (P(t-Bu)₃), Tricyclohexylphosphine (PCy₃) | Pd₂(dba)₃, Pd(OAc)₂ | Highly electron-donating and sterically demanding; effective for aryl chlorides. princeton.edu |

| Buchwald Ligands | XPhos, SPhos, RuPhos | Pd₂(dba)₃, Pd(OAc)₂ | Specialized biaryl phosphines designed for high catalytic activity and broad scope. commonorganicchemistry.comnih.gov |

| N-Heterocyclic Carbenes (NHCs) | IMes, IPr | Pd(OAc)₂ | Strong σ-donors that form stable complexes with palladium, often used for difficult couplings. researchgate.net |

This compound can be coupled with a range of electrophilic partners. The reactivity of these partners is a critical factor in determining the reaction conditions required. uwindsor.ca

Aryl and Vinyl Halides : The reactivity of aryl halides in the oxidative addition step generally follows the order of decreasing bond strength: C-I > C-Br > C-Cl. uwindsor.caresearchgate.net

Aryl Iodides and Bromides : These are highly reactive and can be coupled under a wide variety of conditions, often with simple catalyst systems. uwindsor.ca

Aryl Chlorides : Due to the strength of the C-Cl bond, these are the least reactive aryl halides. Their successful coupling requires more active catalysts, typically involving bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃ or Buchwald-type ligands). uwindsor.caprinceton.edu

Triflates (OTf) : Aryl and vinyl triflates are excellent electrophiles for Suzuki-Miyaura reactions and are often as reactive as or more reactive than the corresponding bromides. uwindsor.caprinceton.edu They are synthetic equivalents to halides and are prepared from phenols. uwindsor.ca

Limitations : While the Suzuki coupling is highly versatile, limitations exist. Sterically hindered substrates, particularly those with substitution at both ortho positions of the aryl halide and the boronic acid, can react slowly or require highly specialized catalysts. Furthermore, the presence of certain functional groups can sometimes interfere with the catalytic cycle, although the reaction is known for its broad functional group tolerance.

| Electrophile Type | Example | General Reactivity | Typical Conditions |

|---|---|---|---|

| Aryl Iodide | Iodobenzene | Very High | Mild conditions, various Pd catalysts. |

| Aryl Bromide | Bromobenzene | High | Mild to moderate conditions, most Pd catalysts are effective. uwindsor.ca |

| Aryl Triflate | Phenyl triflate | High | Often similar to aryl bromides; requires non-hydrolytic conditions. princeton.edu |

| Aryl Chloride | Chlorobenzene | Low | Requires highly active catalysts (e.g., Pd/P(t-Bu)₃, Buchwald systems) and often higher temperatures. uwindsor.caprinceton.edu |

| Vinyl Halide | (E)-β-Bromostyrene | High | Coupling proceeds with retention of stereochemistry. |

Regioselectivity : In substrates containing multiple halide groups with different reactivities (e.g., a bromo- and a chloro-substituent on the same ring), the Suzuki-Miyaura coupling can often be performed selectively. uwindsor.ca By carefully choosing the catalyst and reaction conditions, it is possible to couple the more reactive site (e.g., the C-Br bond) while leaving the less reactive site (C-Cl) intact for subsequent transformations. uwindsor.caresearchgate.net This differential reactivity allows for stepwise functionalization of polyhalogenated aromatic compounds. researchgate.net

Atropisomerism : When the Suzuki-Miyaura reaction is used to synthesize biaryl compounds with bulky substituents at the ortho positions, rotation around the newly formed C-C single bond can be restricted. researchgate.netnih.gov This restricted rotation leads to the formation of stable, non-interconverting rotational isomers known as atropisomers. nih.gov These molecules are chirally-active due to their axial chirality. The synthesis of such compounds using ortho-substituted phenylboronic acids can lead to a mixture of atropisomers, and achieving selectivity for one isomer (atropselective synthesis) is an advanced challenge in catalysis. nih.govbeilstein-journals.org The presence of an ortho-substituent on the boronic acid partner can influence the stereochemical outcome of the reaction. researchgate.net

While this compound is predominantly used in Suzuki-Miyaura reactions, the principles of cross-coupling extend to other named reactions, and boronic acids can sometimes play a role in these as well.

Negishi Coupling : The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by palladium or nickel. While distinct from the Suzuki reaction, which uses organoboron compounds, it follows a similar catalytic cycle. Boronic acids are not the primary nucleophile in this reaction.

Buchwald-Hartwig Amination : This is a palladium-catalyzed reaction for forming C-N bonds by coupling an amine with an aryl halide. organic-chemistry.orgwikipedia.orgacsgcipr.org While not a direct coupling of the boronic acid itself, recent studies have shown that phenylboronic acids or their esters can act as activators or promoters in certain Buchwald-Hartwig-type aminations. nih.gov For example, a phenylboronic ester was found to activate the amination of aryl iodides catalyzed by nickel. nih.gov In these cases, the boronic acid derivative does not get incorporated into the final product but participates in the catalytic mechanism, potentially by forming an "ate complex" with the amine. nih.gov

Catalytic Applications of Arylboronic Acids

Carbonyl Condensation and Dehydration ReactionsPhenylboronic acid can act as a catalyst or mediator in condensation reactions. For example, it facilitates the triple condensation of phloroglucinol (B13840) with α,β-unsaturated carbonyl compounds.asianpubs.orgBoronic acids are known to accelerate condensation reactions between α-effect amines (like hydrazines) and carbonyls by forming more stable adducts.rsc.orgA fundamental reaction of boronic acids is reversible self-condensation upon heating, a dehydration process that forms a cyclic trimer anhydride (B1165640) known as a boroxine.chemicalbook.comwikipedia.orgThis dehydration can also occur during other reactions, such as the reaction between phenylboronic acid and melamine.acs.org

Due to the absence of specific data for this compound in the scientific literature for these precise subsections, the generation of a detailed, evidence-based article as requested is not possible.

Applications in Advanced Materials and Polymer Science

Glucose-Responsive Materials and Sensors

Phenylboronic acid and its derivatives are at the forefront of research into glucose-sensitive materials. nih.gov These synthetic systems offer advantages like stability and reversible glucose response, making them a focal point for developing treatments for conditions like diabetes mellitus. nih.govresearchgate.net The fundamental mechanism involves the reversible formation of a boronate ester bond between the boronic acid and the cis-1,2- or 1,3-diol groups of a glucose molecule. mdpi.com This interaction can induce physical changes in a polymer matrix, such as swelling or shrinking, which can be harnessed for sensing and drug delivery applications. nih.govnih.gov

Phenylboronic acid-functionalized hydrogels are a prominent type of glucose-responsive material. researchgate.netnih.govnih.gov When PBA moieties are incorporated into a hydrogel network, the binding of glucose molecules causes the matrix to swell. nih.govijpsonline.com This volumetric change is due to a shift in the equilibrium of the boronic acid from a neutral, trigonal state to a charged, tetrahedral state upon complexation with glucose, which increases the Donnan osmotic pressure within the hydrogel. nih.govnih.gov

Researchers have developed various sensor platforms based on this principle:

Optical Sensors: Microengineered hydrogel films with imprinted diffuser structures can detect changes in glucose concentration. nih.govnih.gov The swelling of the hydrogel alters the focal length of microlenses in the structure, changing the diffusion of transmitted light, which can be measured quantitatively. nih.govnih.gov

Diffraction Grating Sensors: A diffraction grating can be inscribed onto a PBA-functionalized polyacrylamide hydrogel. umons.ac.be As the hydrogel swells in the presence of glucose, the grating structure is modified, which alters the diffraction efficiency of light passing through it, allowing for glucose measurement. umons.ac.be

Plasmonic Sensors: Gold nanoparticles can be immobilized within a PBA-based hydrogel matrix. mdpi.com The glucose-induced swelling of the hydrogel changes the distance between the nanoparticles, leading to a shift in the surface plasmon resonance signal that correlates with glucose levels. mdpi.com

These technologies are being explored for use in wearable sensors, such as contact lenses, for continuous and non-invasive monitoring of glucose in bodily fluids like tears. nih.govumons.ac.be

Table 1: Examples of Phenylboronic Acid-Based Glucose Sensing Systems

| Sensor Type | PBA-Containing Material | Sensing Mechanism | Application |

| Optical Diffuser | Phenylboronic acid functionalized hydrogel film | Volumetric expansion alters light diffusion | Continuous glucose monitoring (e.g., in contact lenses) nih.govnih.gov |

| Hydrogel Grating | Polyacrylamide hydrogel with PBA groups | Swelling modifies diffraction properties | Wearable glucose sensors umons.ac.be |

| Plasmonic Sensor | Gold nanoparticles in a 3-(acrylamido)phenylboronic acid hydrogel | Swelling changes inter-particle distance, altering plasmon resonance | High-selectivity glucose detection mdpi.com |

| Polymeric Nanoparticles | Self-assembled block copolymers with PBA | Glucose-induced swelling or disassembly | Drug delivery and sensing rsc.orgnih.gov |

Self-Regulated Drug Delivery Systems (e.g., Insulin (B600854) Delivery)

The glucose-responsive swelling of PBA-containing materials provides a mechanism for creating "smart" or self-regulated drug delivery systems, particularly for insulin. semanticscholar.orgresearchgate.net These systems aim to mimic the function of pancreatic cells by releasing insulin in response to high glucose levels and stopping the release when glucose levels fall. nih.gov

The operational principle is as follows:

Insulin is encapsulated within a PBA-functionalized polymer matrix, such as a hydrogel or nanoparticle. mdpi.comnih.gov

In a low-glucose (normoglycemic) environment, the polymer matrix remains relatively compact, retaining the insulin.

In a high-glucose (hyperglycemic) environment, glucose molecules diffuse into the matrix and bind to the PBA moieties.

This binding causes the polymer network to swell, increasing its porosity and triggering the release of the encapsulated insulin. ijpsonline.comnih.gov

Researchers have developed microneedle patches made from PBA-containing copolymers that can regulate blood sugar levels for extended periods in animal models. nih.gov These systems represent a significant step toward closed-loop insulin delivery, which could improve patient compliance and therapeutic outcomes by automating glycemic control. ijpsonline.comsemanticscholar.org

Bioconjugation and Bioimaging

The ability of phenylboronic acid to form stable, yet reversible, covalent bonds with diols makes it a valuable tool for bioconjugation—the process of linking molecules to biological targets like proteins or cells. nih.gov

Glycans (sugar chains) are present on the surface of virtually all eukaryotic cells and on many proteins as glycoproteins. nih.govnih.gov These glycans feature diol groups that can be targeted by PBA derivatives for labeling and imaging.

Lectin Mimetics: PBA-protein conjugates can be synthesized to act as synthetic lectin mimetics. nih.gov By attaching multiple PBA groups to a scaffold protein like bovine serum albumin (BSA), researchers have created molecules that can bind to cell surface glycans with high affinity, enabling the study of glycan expression on cells. nih.gov

Bio-orthogonal Labeling: PBA derivatives, such as biotinyl-phenylboronic acid, are used in advanced chemical biology techniques. axonmedchem.com They can participate in palladium-catalyzed reactions to label proteins that have been genetically modified to include specific functional groups, allowing for highly selective protein modification on live cells. axonmedchem.comresearchgate.net

This specific labeling allows for the attachment of a wide variety of molecules, including fluorophores or quantum dots, to cell surfaces, providing powerful tools for studying protein function and cellular processes. researchgate.net

Sialic acids are a family of sugars often found at the terminal positions of glycan chains on cell surfaces. nih.govnih.gov Many types of cancer cells exhibit an overexpression of sialic acids compared to healthy cells. nih.govkinampark.com This feature makes sialic acid a prominent biomarker for cancer and a target for therapeutic delivery. nih.govresearchgate.net

Phenylboronic acid has been shown to selectively bind to the diol groups within the glycerol (B35011) side chain of sialic acids. nih.govkinampark.com This interaction is particularly effective in the slightly acidic microenvironment of tumors (pH ~6.5), which enhances the binding affinity. nih.govnih.gov This pH-dependent selectivity is advantageous for targeted cancer therapy, as it allows PBA-functionalized nanoparticles or drug conjugates to preferentially bind to and deliver their payload to cancer cells while minimizing interaction with healthy tissues in the body where the pH is normal (~7.4). nih.govkinampark.com This strategy has been used to enhance the delivery of siRNA and other anticancer agents to tumor cells. researchgate.net

Table 2: Phenylboronic Acid in Bioconjugation and Targeting

| PBA Derivative/System | Target | Mechanism of Action | Application |

| Phenylboronic acid-conjugated nanoparticles | Sialic acid on cancer cells | PBA binds to diols in overexpressed sialic acid, especially at acidic tumor pH. nih.govkinampark.com | Targeted cancer therapy and diagnosis nih.govdongguk.edu |

| Bovine Serum Albumin-PBA conjugates | Cell surface glycans | Multivalent PBA presentation mimics lectins for glycan binding. nih.gov | Glycan profiling and cell imaging nih.gov |

| Biotinyl-phenylboronic acid | Genetically encoded protein tags | Palladium-catalyzed cross-coupling for site-selective protein modification. axonmedchem.com | Bio-orthogonal protein labeling axonmedchem.com |

| Polydiacetylene liposomes with PBA tags | Sialic acid | Binding of sialic acid to PBA on the liposome (B1194612) surface induces a fluorescence "turn-on" response. rsc.org | Fluorescent detection and imaging of sialic acid on living cells rsc.org |

Polymer Synthesis and Modification

The incorporation of phenylboronic acid into polymers is crucial for creating the functional materials described above. This can be achieved through two primary strategies: the polymerization of PBA-containing monomers or the post-polymerization modification of existing polymers. rsc.orgnih.gov

The synthesis of monomers containing boronic acid, which bear polymerizable groups like (meth)acrylates or styrenics, is a key first step. rsc.orgresearchgate.net These monomers can then be polymerized using techniques such as reversible addition-fragmentation chain-transfer (RAFT) polymerization to create well-defined block copolymers. nih.gov For example, a block copolymer like poly(N-isopropylacrylamide)-block-poly(3-acrylamidophenylboronic acid) can be synthesized to create nanoparticles that are responsive to both temperature and glucose. nih.gov

Alternatively, post-polymerization modification involves chemically attaching PBA derivatives to a pre-formed polymer that has reactive side groups. rsc.org For instance, phenylboronic acid can be grafted onto polysaccharides or polymers like poly(L-lysine) through amidation reactions. google.com This approach allows for the functionalization of a wide range of biocompatible and biodegradable polymers for use in biomedical applications. semanticscholar.orgnih.govgoogle.com The choice of synthetic route depends on the desired polymer architecture and the specific properties required for the intended application. researchgate.net

Monomer for Responsive Polymer Synthesis

Phenylboronic acid (PBA) and its derivatives are cornerstone monomers for creating stimuli-responsive polymers. These polymers can change their properties in response to specific environmental triggers, such as pH or the presence of saccharides. mdpi.comtcichemicals.comrsc.org The incorporation of PBA into a polymer backbone imparts this responsiveness. For instance, polymers containing 3-acrylamidophenylboronic acid have been synthesized and studied for their thermo-responsive and glucose-responsive behaviors. nih.govsemanticscholar.orgpolymersource.ca

While 3-(Propoxycarbonyl)phenylboronic acid itself lacks a readily polymerizable group like a vinyl or acrylamide (B121943) function, its derivative, 3-carboxyphenylboronic acid, is a precursor for such monomers. researchgate.netsigmaaldrich.com The carboxylic acid can be converted to a polymerizable group, such as an acrylamide, as demonstrated in the synthesis of poly(3-acrylamidophenylboronic acid). nih.govnsf.gov This positions this compound as a valuable precursor in the multi-step synthesis of functional monomers. The general approach involves:

Hydrolysis of the propoxycarbonyl ester group to a carboxylic acid.

Coupling the resulting 3-carboxyphenylboronic acid with a molecule containing a polymerizable moiety (e.g., an amine-functionalized acrylate (B77674) or acrylamide).

Polymers derived from such monomers exhibit significant changes in water solubility depending on pH and the concentration of diols, like glucose. nih.gov This behavior is rooted in the equilibrium of the boronic acid group, which can form a charged boronate ester with diols, thereby increasing the hydrophilicity of the polymer. mdpi.comnih.gov This principle is the foundation for developing "smart" materials for applications like sensors and self-regulated drug delivery systems. rsc.orgnih.gov

Cross-linking Agents in Hydrogels

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. The properties of a hydrogel are largely determined by its cross-links. This compound is a prime candidate for use as a cross-linking agent due to its boronic acid functional group. This group can form dynamic covalent bonds, specifically boronate esters, with polymers that contain diol (two hydroxyl) groups, such as poly(vinyl alcohol) (PVA) or natural polysaccharides like alginate and cellulose (B213188). rsc.orgnih.govmdpi.comnih.gov

The formation of these boronate ester cross-links is reversible and responsive to pH. mdpi.comrsc.org At a pH above the pKa of the boronic acid, the equilibrium shifts towards the formation of stable, tetrahedral boronate esters, leading to gelation. mdpi.com Conversely, at a lower pH, the ester bonds can dissociate, causing the hydrogel to revert to a more fluid state. This pH-responsiveness allows for the creation of "smart" hydrogels that can be tuned for specific applications. rsc.org

Research has demonstrated that difunctional boronic acids can effectively cross-link diol-containing polymers to form robust, self-healing hydrogels. nih.gov The propoxycarbonyl group on this compound would influence the hydrophobicity of the cross-linker, which in turn can modulate the mechanical properties and drug-release kinetics of the resulting hydrogel. nih.gov For example, phenylboronic acid-modified hydrogels have been used to sustain the release of various drugs. nih.govnih.gov

Table 1: Examples of Phenylboronic Acid-Based Hydrogel Systems

| Diol-Containing Polymer | Phenylboronic Acid (PBA) Derivative/Cross-linker | Resulting Hydrogel Properties | Reference(s) |

|---|---|---|---|

| Poly(vinyl alcohol) (PVA) | Phenylboronic acid terminated PPO-PEO-PPO spacers | pH-responsive, self-healing | rsc.org |

| Alginate | 3-aminomethyl phenylboronic acid | Shear-thinning, self-healing, antioxidative | nih.gov |

| Carboxymethyl cellulose (CMC) | 3-aminophenylboronic acid | Biocompatible, conductive, self-healing | rsc.org |

Adhesives and Tissue Engineering

The unique properties of hydrogels cross-linked with phenylboronic acid derivatives make them highly suitable for biomedical applications, including as tissue adhesives and scaffolds for tissue engineering. researchgate.netresearchgate.net

Tissue adhesives based on boronate ester bonds offer several advantages. They can form strong yet reversible adhesion to tissues, which often present diol-containing glycoproteins on their surfaces. nih.govresearchgate.net A notable example is a single-component hydrogel adhesive made from hyaluronic acid functionalized with phenylboronic acid. This material acts as both a cross-linker to form the hydrogel and as an adhesion site to biological tissues, demonstrating adhesion strength significantly greater than commercial fibrin (B1330869) glue. nih.govnih.gov

In tissue engineering, phenylboronic acid-functionalized materials are used to create scaffolds that support cell growth and tissue regeneration. researchgate.netnih.gov For example, gelatin, a common biomaterial, can be modified with phenylboronic acid to create injectable, self-healing hydrogels. These hydrogels have shown enhanced mechanical properties and adhesion to bone, making them effective for applications in bone repair. nih.gov Furthermore, nanoparticles decorated with 3-carboxyphenylboronic acid have been shown to enhance tumor targeting, demonstrating the utility of this functional group in creating biocompatible materials that can interact specifically with cell surfaces. nih.gov The ability of boronic acids to interact with cell surface polysaccharides is a key factor in their use for modulating cell attachment and differentiation in tissue engineering platforms. chemicalbook.com

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 3-Carboxyphenylboronic acid |

| 3-Acrylamidophenylboronic acid |

| Poly(vinyl alcohol) |

| Alginate |

| Cellulose |

| Hyaluronic acid |

| Gelatin |

| Fibrin |

| 3-Aminophenylboronic acid |

Potential Biomedical and Pharmaceutical Research Directions

Receptor and Sensor Applications (General)

The capacity of phenylboronic acids to reversibly bind with 1,2- and 1,3-diols forms the basis of their extensive application in the development of chemical sensors. mdpi.comwikipedia.org This interaction, which results in the formation of cyclic boronate esters, can be tailored to detect a variety of biologically significant molecules. mdpi.com

Research has demonstrated the use of boronic acid-based materials in both optical and electrochemical sensors. nih.gov These sensors can be designed to detect:

Saccharides: Phenylboronic acid-functionalized hydrogels have been developed for glucose sensing. The binding of glucose induces changes in the hydrogel's volume, which can be measured optically. nih.gov This principle is being explored for applications like continuous glucose monitoring in contact lenses. nih.gov

Reactive Oxygen Species (ROS): Certain sensor molecules are designed to detect ROS through the cleavage of a boronate group, which can trigger a fluorescent signal. nih.gov This is significant for studying pathological processes like cancer and Alzheimer's disease where ROS play a crucial role. nih.gov

Other Biomolecules: Boronic acids have been incorporated into molecularly imprinted polymers (MIPs) and nanoparticles to create highly specific receptors for targets like dopamine (B1211576) and the β-adrenergic receptor agonist, isoproterenol. nih.gov

The interaction between boronic acids and diols is often pH-dependent, allowing for the creation of sensors that operate under specific physiological conditions. mdpi.com This responsiveness is a key feature in designing sophisticated biosensors for complex biological environments. mdpi.com

Antimicrobial Activity of Boronic Acid Compounds

Boronic acid derivatives have emerged as a promising class of antimicrobial agents. Phenylboronic acids can specifically target and recognize bacterial cell membranes, a critical first step in exerting an antimicrobial effect. nih.gov

Studies on halogenated phenylboronic acids have shown significant antibacterial and antibiofilm activity against pathogenic bacteria like Vibrio parahaemolyticus. nih.gov Specific compounds demonstrated the ability to not only inhibit the growth of planktonic bacteria but also to prevent the formation of biofilms, which are notoriously difficult to eradicate. nih.gov

Table 1: Antimicrobial Activity of select Halogenated Phenylboronic Acids

| Compound | Target Bacteria | Activity | Reference |

|---|---|---|---|

| 3,5-diiodo-2-methoxyphenylboronic acid (DIMPBA) | V. parahaemolyticus | Antibacterial (MIC 100 μg/mL), Antibiofilm | nih.gov |

| 2-fluoro-5-iodophenylboronic acid (FIPBA) | V. parahaemolyticus | Antibacterial (MIC 100 μg/mL), Antibiofilm | nih.gov |

Furthermore, research indicates that these compounds can diminish several virulence factors in bacteria, including motility and aggregation. nih.gov Advanced strategies involve incorporating phenylboronic acid into supramolecular nanostructures to create multimodal therapeutic platforms that can, for instance, deliver nitric oxide directly to the bacterial membrane, enhancing the killing efficiency. nih.gov

Cancer Therapy Applications

Phenylboronic acid (PBA) and its derivatives are gaining substantial interest in oncology for their potential in targeted cancer therapy. nih.govnih.govresearchgate.net This interest stems from their unique ability to selectively and reversibly bind to sialic acid (SA) residues, which are often overexpressed on the surface of cancer cells in a phenomenon known as hypersialylation. nih.govresearchgate.netsemanticscholar.org

This targeting mechanism is being exploited in several ways:

Direct Antiproliferative Agents: Certain phenylboronic acid derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells. For example, specific substituted phenylboronic acids were found to be highly active against ovarian cancer cell lines, causing cell death through mitotic catastrophe. nih.gov

Drug Delivery Systems: PBA can be incorporated into nanocarriers like nanoparticles and liposomes. nih.govresearchgate.netrsc.org These functionalized nanoparticles can then target cancer cells by binding to surface sialic acids, thereby increasing the local concentration of a loaded chemotherapeutic drug (like doxorubicin) at the tumor site and improving its efficacy while potentially reducing systemic side effects. semanticscholar.orgrsc.org

Boron Neutron Capture Therapy (BNCT): In this type of radiotherapy, a boron-containing drug is administered that localizes in the tumor. The tumor is then irradiated with neutrons, which are captured by the boron atoms, leading to a nuclear reaction that releases high-energy particles capable of killing the cancer cells. nih.gov 4-Boronophenylalanine, a PBA derivative, is one such agent used in clinical trials for BNCT. nih.gov

Table 2: Phenylboronic Acid Derivatives in Cancer Research

| Derivative/System | Application | Mechanism of Action | Reference |

|---|---|---|---|

| 2-Fluoro-6-formylphenylboronic acid | Ovarian Cancer Therapy | Induces G2/M cell cycle arrest and apoptosis | nih.gov |

| PBA-incorporated Nanoparticles | Drug Delivery | Targets overexpressed sialic acid on cancer cells to deliver drugs like doxorubicin | rsc.org |

Enzyme Inhibition Studies

The boronic acid moiety is a key pharmacophore in the design of potent and specific enzyme inhibitors. wikipedia.org Its ability to form stable, covalent complexes with active site residues, particularly serine, makes it an effective inhibitor of various enzyme classes.

Notable research directions include:

Proteasome Inhibitors: The success of bortezomib (B1684674), a dipeptide boronic acid that inhibits the proteasome, has paved the way for its use in treating multiple myeloma. nih.gov The boronic acid group in bortezomib forms a complex with a threonine hydroxyl group in the proteasome's active site, leading to cancer cell apoptosis. nih.gov This has spurred the development of other boronic acid-based proteasome inhibitors. mdpi.com

β-Lactamase Inhibitors: Boronic acid derivatives are being investigated as inhibitors of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics like penicillins. nih.gov Vaborbactam, a cyclic boronic acid, is a clinically approved β-lactamase inhibitor used to combat antibiotic-resistant infections. mdpi.com

Other Enzyme Targets: Phenylboronic acids have been identified as inhibitors of other enzymes relevant to disease. They can act as pH-selective inhibitors of arylsulfatase B, which is relevant for protein misfolding diseases like Maroteaux–Lamy syndrome. chemrxiv.org They are also being explored as inhibitors of autotaxin and histone deacetylases (HDACs), which are targets in cancer therapy. mdpi.com

Development of Novel Drug Candidates and Pharmaceutical Intermediates

Phenylboronic acids are valuable not only as final drug compounds but also as versatile building blocks, or intermediates, in the synthesis of more complex pharmaceuticals. nih.gov

As pharmaceutical intermediates, their primary utility lies in the Suzuki-Miyaura cross-coupling reaction. This powerful, palladium-catalyzed reaction uses organoboron compounds to form new carbon-carbon bonds, a fundamental step in constructing the core structures of many modern drugs. nih.gov